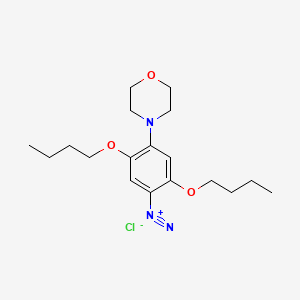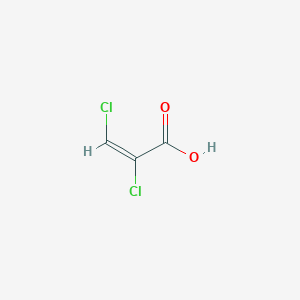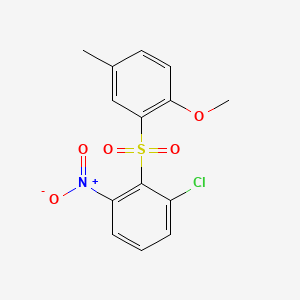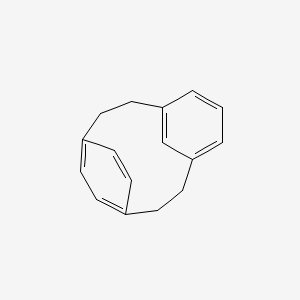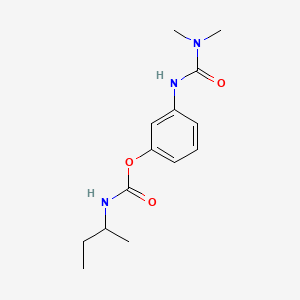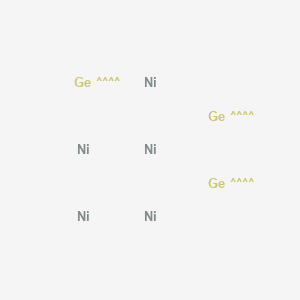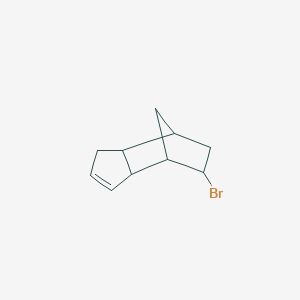
Palladium--scandium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–scandium (3/1) is an intermetallic compound consisting of three parts palladium and one part scandium. This compound is known for its unique properties, which arise from the combination of palladium’s catalytic abilities and scandium’s lightweight and high-strength characteristics. The compound is of significant interest in various fields, including catalysis, materials science, and nanotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of palladium–scandium (3/1) typically involves high-temperature methods such as arc melting or induction melting. These processes require precise control of temperature and atmosphere to ensure the correct stoichiometry and phase formation. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–scandium (3/1) may involve the use of molten salt electrolysis or chemical vapor deposition. These methods allow for the large-scale synthesis of the compound with high purity and uniformity. The choice of method depends on the desired application and the required properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Palladium–scandium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and scandium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–scandium (3/1) can participate in substitution reactions where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Palladium oxide and scandium oxide.
Reduction: Metallic palladium and scandium.
Substitution: Various intermetallic compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Palladium–scandium (3/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Studied for its anticancer properties and potential use in targeted therapies.
Industry: Utilized in the production of high-strength, lightweight alloys for aerospace and automotive applications.
Mecanismo De Acción
The mechanism of action of palladium–scandium (3/1) in catalytic processes involves the activation of reactants on the surface of the compound. Palladium atoms provide active sites for the adsorption and activation of reactants, while scandium atoms enhance the stability and durability of the catalyst. The compound’s unique electronic structure facilitates various catalytic pathways, including oxidative addition, reductive elimination, and ligand exchange.
Comparación Con Compuestos Similares
Palladium–scandium (1/1): Another intermetallic compound with different stoichiometry and properties.
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of scandium.
Palladium–lanthanum (3/1): Another analogous compound with lanthanum.
Uniqueness: Palladium–scandium (3/1) is unique due to its combination of palladium’s catalytic properties and scandium’s lightweight and high-strength characteristics. This makes it particularly suitable for applications requiring both high catalytic activity and structural integrity.
Propiedades
Número CAS |
12671-52-2 |
|---|---|
Fórmula molecular |
Pd3Sc |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
palladium;scandium |
InChI |
InChI=1S/3Pd.Sc |
Clave InChI |
AEQGCJPUBALRKW-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


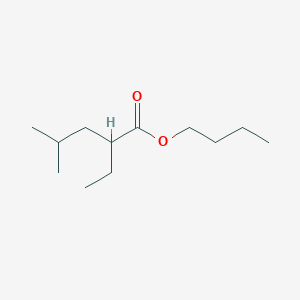


![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
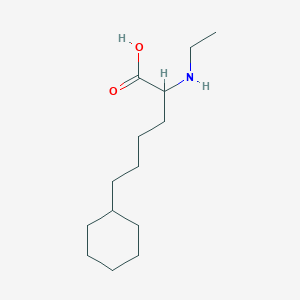
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
